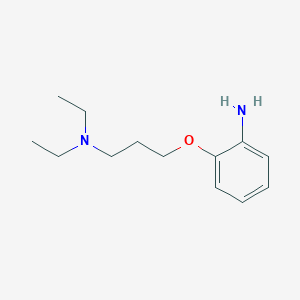

2-(3-(Diethylamino)propoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(diethylamino)propoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-3-15(4-2)10-7-11-16-13-9-6-5-8-12(13)14/h5-6,8-9H,3-4,7,10-11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKIFIPOXONSNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCOC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 3 Diethylamino Propoxy Aniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing an efficient synthetic route.

Key Precursors Identification

The key precursors identified through this disconnection are:

2-Aminophenol (B121084): A bifunctional compound containing both an amino and a hydroxyl group.

3-(Diethylamino)propyl chloride: An alkyl halide containing a tertiary amine.

This disconnection strategy is illustrated in the following table:

| Target Molecule | Disconnection | Precursors |

| 2-(3-(Diethylamino)propoxy)aniline | Ether Linkage (C-O) | 2-Aminophenol and 3-(Diethylamino)propyl chloride |

Proposed Synthetic Route Optimization

The primary challenge in the synthesis of this compound lies in the selective alkylation of the hydroxyl group of 2-aminophenol in the presence of a nucleophilic amino group. Direct alkylation of 2-aminophenol can lead to a mixture of O-alkylated and N-alkylated products, as well as di-alkylated species.

To optimize the synthetic route and achieve high selectivity for the desired O-alkylation, a protection strategy for the amino group is often employed. The amino group can be protected using a suitable protecting group, such as a benzylidene group formed by reacting 2-aminophenol with benzaldehyde (B42025). After the O-alkylation step, the protecting group can be easily removed to yield the final product.

An alternative approach involves the direct, selective O-alkylation under carefully controlled reaction conditions, which will be discussed in the subsequent sections.

Conventional Synthetic Approaches to this compound

The formation of the ether linkage in this compound is typically achieved through O-alkylation reactions.

O-Alkylation Reactions for Ether Linkage Formation

O-alkylation is a fundamental reaction in organic synthesis for the formation of ethers. In the context of synthesizing this compound, this involves the reaction of 2-aminophenol with 3-(diethylamino)propyl chloride.

The formation of the ether bond in this compound proceeds via a nucleophilic substitution reaction. In this reaction, the oxygen atom of the hydroxyl group in 2-aminophenol acts as a nucleophile, attacking the electrophilic carbon atom of 3-(diethylamino)propyl chloride, which bears a leaving group (chloride).

To enhance the nucleophilicity of the hydroxyl group, the reaction is typically carried out in the presence of a base. The base deprotonates the hydroxyl group to form a more potent nucleophile, the phenoxide ion. This phenoxide ion then readily attacks the alkyl halide.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. youtube.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org This reaction generally proceeds through an S(_N)2 mechanism. wikipedia.orgumich.edu

For the synthesis of this compound, the classical Williamson ether synthesis can be adapted. This involves the deprotonation of 2-aminophenol with a suitable base to form the corresponding phenoxide. This phenoxide then acts as the nucleophile, attacking 3-(diethylamino)propyl chloride.

A significant consideration in this synthesis is the potential for N-alkylation as a side reaction. To circumvent this, protection of the amino group of 2-aminophenol is a common strategy. umich.edu For instance, the amino group can be protected by reacting it with benzaldehyde to form a Schiff base. umich.edu This protected intermediate can then be subjected to the Williamson ether synthesis conditions. The final step involves the hydrolysis of the Schiff base to deprotect the amino group and yield the desired product. umich.edu

The reaction conditions for the O-alkylation of protected 2-aminophenol typically involve the use of a base like potassium carbonate in a solvent such as acetone, and the reaction is often carried out at reflux temperature. umich.edu

The following table summarizes a typical reaction scheme based on the selective alkylation of aminophenols:

| Reactants | Reagents | Product | Yield (%) |

| N-Benzylidene-2-aminophenol, Benzyl bromide | K(_2)CO(_3), Acetone | 2-(Benzyloxy)aniline | 93.5 |

| N-Benzylidene-2-aminophenol, Allyl bromide | K(_2)CO(_3), Acetone | 2-(Allyloxy)aniline | 82.2 |

Data adapted from a study on selective alkylation of aminophenols, demonstrating the feasibility of selective O-alkylation with protection. researchgate.net

The choice of a primary alkyl halide like 3-(diethylamino)propyl chloride is crucial for the success of the Williamson ether synthesis, as it favors the S(_N)2 pathway and minimizes competing elimination reactions. masterorganicchemistry.comkhanacademy.org

Reductive Amination Protocols for Diethylamine (B46881) Moiety Incorporation

Reductive amination stands out as a important method for introducing the diethylamino group into the target molecule. This process typically involves a two-step sequence within a single pot: the formation of an intermediate imine or enamine, followed by its reduction to the corresponding amine.

A plausible synthetic route begins with a precursor molecule containing a carbonyl group, such as 3-(2-nitrophenoxy)propanal. This aldehyde can react with diethylamine to form an enamine intermediate. The subsequent in-situ reduction of this enamine, along with the simultaneous reduction of the nitro group to an amine, yields the final product, this compound. Catalytic hydrogenation is often employed for this transformation, as conventional hydride reagents may not be suitable for reducing the nitro group. nih.govfrontiersin.org

One-pot reductive amination of carbonyl compounds with nitro compounds has been successfully achieved using various catalytic systems, including those based on iridium and nickel. rsc.orgnih.gov These methods are attractive from a green chemistry perspective as they combine the synthesis of the primary amine from the nitro compound and the subsequent reductive amination into a single, efficient process. nih.govfrontiersin.org The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield, minimizing side reactions such as the reduction of the carbonyl group to an alcohol or over-alkylation of the resulting amine. nih.gov

Table 1: Key Aspects of Reductive Amination for Diethylamine Incorporation

| Step | Description | Key Considerations |

| Intermediate Formation | Reaction of a carbonyl precursor (e.g., 3-(2-nitrophenoxy)propanal) with diethylamine. | Formation of an imine or enamine intermediate. |

| Reduction | In-situ reduction of the intermediate and the nitro group. | Use of catalytic hydrogenation or specific transfer hydrogenation catalysts. nih.govrsc.org |

| Catalysts | Noble metals (e.g., Iridium) or non-noble metals (e.g., Nickel). rsc.orgnih.gov | Catalyst selection influences selectivity and functional group tolerance. nih.gov |

Multi-Step Synthesis Sequences from Readily Available Starting Materials

The synthesis of this compound can be efficiently achieved through multi-step sequences starting from common and inexpensive laboratory chemicals. 2-Aminophenol is a particularly useful and readily available precursor for this purpose.

Sequential Functionalization Strategies

A key strategy in multi-step synthesis is the sequential functionalization of a precursor molecule. Starting with 2-aminophenol, which contains both a hydroxyl and an amino group, selective reaction at one site while leaving the other untouched is paramount.

One effective approach involves the initial O-alkylation of 2-aminophenol with a suitable 3-carbon electrophile containing a leaving group, such as 1,3-dichloropropane (B93676) or 1-bromo-3-chloropropane. This step yields 2-(3-chloropropoxy)aniline. The subsequent reaction of this intermediate with diethylamine, where the diethylamino group displaces the chloride, affords the target molecule. To ensure selective O-alkylation and prevent undesired N-alkylation, the more nucleophilic amino group often requires protection. umich.eduresearchgate.net

Another pathway could involve the reaction of 2-aminophenol with acrylonitrile (B1666552) in a Michael addition reaction to form 3-(2-aminophenoxy)propanenitrile. Subsequent reduction of the nitrile to a primary amine, followed by reductive amination with acetaldehyde, could also lead to the desired product, although this route is more complex.

Protecting Group Chemistry Considerations

The presence of two nucleophilic groups (hydroxyl and amino) in 2-aminophenol necessitates the use of protecting groups to achieve selective functionalization. umich.eduresearchgate.net The choice of protecting group is critical and must be stable under the conditions of the subsequent reaction step while being easily removable without affecting other parts of the molecule. uchicago.edu

For the selective O-alkylation of 2-aminophenol, the amino group must be protected. An efficient and inexpensive method involves the condensation of 2-aminophenol with benzaldehyde to form an N-benzylidene (imine) protecting group. umich.eduresearchgate.net This imine is stable to the basic conditions typically used for O-alkylation (e.g., using an alkyl halide and a base like potassium carbonate). After the propoxy chain has been introduced at the hydroxyl position, the imine can be easily hydrolyzed under acidic conditions to regenerate the free amino group. umich.eduresearchgate.net This strategy allows for the selective synthesis of O-alkylated aminophenols with good yields. umich.eduresearchgate.net

Other protecting groups for amines, such as acetyl or phthalyl groups, can also be used, but their removal often requires harsh conditions. umich.edu The use of trityl (Tr) and 4,4'-dimethoxytrityl (DMTr) groups for the selective protection of the amino group in aminophenols has also been explored, with the nitrogen atom being the preferred site of reaction over the oxygen. mdpi.org

Table 2: Protecting Group Strategies for 2-Aminophenol Functionalization

| Protecting Group | Protection Reaction | Deprotection Conditions | Advantages |

| N-Benzylidene (Imine) | Condensation with benzaldehyde in methanol. umich.eduresearchgate.net | Acidic hydrolysis (e.g., with HCl). umich.eduresearchgate.net | Inexpensive, efficient, and mild deprotection. umich.eduresearchgate.net |

| Acetyl/Phthalyl | Reaction with acetyl chloride or phthalic anhydride. | Harsh basic or acidic hydrolysis. umich.edu | Stable protecting groups. |

| Trityl (Tr) / Dimethoxytrityl (DMTr) | Reaction with TrCl or DMTrCl. mdpi.org | Mild acidic conditions. mdpi.org | High selectivity for the amino group. mdpi.org |

Advanced and Sustainable Synthetic Strategies

Modern organic synthesis emphasizes the development of advanced and sustainable methods that improve reaction efficiency, reduce waste, and utilize environmentally benign reagents.

Catalytic Methods for Enhanced Reaction Efficiency

Catalysis plays a pivotal role in enhancing the efficiency of organic transformations. For the synthesis of this compound and related structures, catalytic methods can offer significant advantages over stoichiometric approaches, including milder reaction conditions, higher yields, and greater selectivity.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, such as the C-O bond in the ether linkage of the target molecule. Catalysts based on metals like copper and palladium are commonly employed for the synthesis of aryl ethers.

For instance, the synthesis of the 2-alkoxyaniline moiety can be achieved through a copper-catalyzed coupling of 2-aminophenol (or a protected derivative) with a suitable propoxy-containing reagent. Copper catalysts have been shown to be effective in the formation of C-O bonds in the synthesis of related quinoline (B57606) structures from 2-alkynylanilines. acs.org

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are well-established for C-N bond formation, and related palladium-catalyzed systems can also be applied to C-O bond formation. While direct application to the specific synthesis of this compound may require specific ligand and catalyst development, the general principles of transition metal catalysis offer a promising avenue for highly efficient synthesis. chemrevlett.com Three-component coupling reactions catalyzed by transition metals like copper, iron, or ruthenium also represent an atom-economical approach to building complex aniline (B41778) derivatives. chemrevlett.comchemrevlett.comrsc.org

Organocatalytic Approaches

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. While specific organocatalytic methods for the synthesis of this compound have not been extensively documented, the principles of organocatalysis can be hypothetically applied to its synthesis, particularly in the context of the Williamson ether synthesis.

A key challenge in the reaction between 2-aminophenol and 3-(diethylamino)propyl chloride is the need for a base to deprotonate the phenolic hydroxyl group, rendering it a potent nucleophile. Traditional methods often use strong inorganic bases like sodium hydroxide (B78521) or potassium carbonate. jk-sci.com An organocatalytic approach could employ a strong, non-nucleophilic organic base. More sophisticated organocatalysts, such as chiral phase-transfer catalysts, could be envisioned. In such a system, a quaternary ammonium (B1175870) salt with chiral moieties could facilitate the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase containing the alkyl halide, potentially influencing reaction rates and selectivity.

Furthermore, bifunctional organocatalysts, which possess both a basic site (e.g., an amine) and a hydrogen-bond-donating site (e.g., a urea (B33335) or thiourea (B124793) group), could activate both reactants simultaneously. nih.govmdpi.com The basic site would deprotonate the 2-aminophenol, while the hydrogen-bonding moiety could activate the 3-(diethylamino)propyl chloride electrophile, lowering the energy barrier for the SN2 substitution. Although this remains a theoretical application for this specific molecule, it aligns with current frontiers in organocatalytic research. researchgate.netyoutube.com

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tsijournals.com Applying these principles to the synthesis of this compound focuses on improving the environmental profile of the underlying Williamson ether synthesis.

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. The Williamson ether synthesis is often conducted in polar aprotic solvents like DMF or DMSO. jk-sci.com Research into solvent-free reaction conditions has shown that such syntheses can be effectively conducted by mixing the reactants with a solid base, often with mechanical grinding (mechanochemistry) or heating. tsijournals.com For the synthesis of this compound, a solvent-free approach would involve mixing 2-aminophenol, 3-(diethylamino)propyl chloride, and a solid base like potassium carbonate, and then heating the mixture. This approach simplifies workup procedures, reduces waste, and lowers costs.

The sustainability of a chemical process is also dependent on the origin of its starting materials. The precursors for this compound, namely 2-aminophenol and the diethylaminopropanol backbone (for the alkyl halide), are typically derived from petrochemical feedstocks. 2-Aminophenol is industrially produced by the reduction of 2-nitrophenol (B165410), which itself originates from benzene (B151609), a petroleum product. wikipedia.org

A key long-term objective in green chemistry is the transition from fossil-fuel-based feedstocks to renewable ones. Significant research is directed towards producing aromatic compounds like phenol (B47542) from renewable biomass, such as lignin. While the direct synthesis of 2-aminophenol from renewable sources on a large scale is not yet commercially established, it represents a critical area of development for enhancing the green credentials of this and related syntheses.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. For the proposed synthesis of this compound via the Williamson ether synthesis, the reaction is as follows:

C₆H₇NO (2-Aminophenol) + C₇H₁₆ClN (3-(Diethylamino)propyl chloride) → C₁₃H₂₂N₂O (Product) + HCl

The atom economy is calculated as: [Mass of desired product / Total mass of all reactants] x 100%.

The table below details the calculation for this pathway.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2-Aminophenol | C₆H₇NO | 109.13 | Reactant |

| 3-(Diethylamino)propyl chloride | C₇H₁₆ClN | 149.66 | Reactant |

| Total Reactant Mass | 258.79 | ||

| This compound | C₁₃H₂₂N₂O | 222.33 | Desired Product |

| Hydrochloric Acid | HCl | 36.46 | Byproduct |

Atom Economy Calculation: (222.33 g/mol / 258.79 g/mol ) x 100% = 85.91%

Flow Chemistry and Continuous Processing Applications

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com Adapting the synthesis of this compound to a continuous process could effectively address challenges associated with batch production. google.com

A hypothetical flow setup would involve pumping separate streams of 2-aminophenol dissolved with a base (e.g., NaOH in water) and 3-(diethylamino)propyl chloride in an organic solvent through a T-mixer. The combined stream would then enter a heated packed-bed or coil reactor to allow for sufficient residence time for the reaction to complete. The use of microreactors provides a very high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control, which can minimize the formation of byproducts. mdpi.com This is particularly advantageous for exothermic reactions. Following the reactor, the product stream could pass through in-line purification modules, such as a liquid-liquid separator to remove aqueous waste or a column containing a scavenger resin to capture unreacted starting materials or byproducts, yielding a continuously produced stream of the purified product.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis utilizes microwave energy to heat reactions, often resulting in dramatic reductions in reaction time, increased yields, and improved product purity compared to conventional heating methods. cem.com The mechanism involves the direct interaction of microwaves with polar molecules, leading to rapid and uniform heating throughout the reaction medium.

The Williamson ether synthesis is particularly well-suited for microwave acceleration. tsijournals.com Both 2-aminophenol and the polar alkyl halide precursor are receptive to microwave energy. Optimization of the synthesis of this compound would involve systematically varying parameters such as temperature, reaction time, and reactant ratios under microwave irradiation. For instance, the reaction could be performed in a sealed vessel under microwave heating at a set temperature (e.g., 100-150°C), which would be reached in minutes, as opposed to the hours often required for conventional refluxing. jptcp.comjuniperpublishers.com

The table below presents a hypothetical comparison of reaction parameters for the synthesis, illustrating the potential advantages of microwave assistance.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Method | Oil Bath Reflux | Microwave Irradiation |

| Solvent | Dimethylformamide (DMF) | Ethanol or Solvent-free |

| Reaction Time | 6 - 12 hours | 10 - 30 minutes |

| Typical Temperature | 100 - 120 °C | 120 - 150 °C |

| Hypothetical Yield | 70 - 85% | 80 - 95% |

This optimization can lead to a more energy-efficient process with higher throughput, making it an attractive method for laboratory-scale synthesis and process development. nih.gov

Purification and Isolation Methodologies

Following its synthesis, crude this compound typically exists in a mixture containing various impurities. A multi-step purification process is often necessary to achieve the desired level of purity. This process generally involves a combination of chromatographic, crystallization, and distillation techniques.

Chromatography is a cornerstone of purification in organic synthesis, allowing for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is a widely used technique for the purification of this compound on a laboratory scale. A glass column is packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel or alumina (B75360). The crude product is loaded onto the top of the column and a solvent or a mixture of solvents (mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. For a basic compound like this compound, a deactivated or basic alumina column may be preferred to prevent strong adsorption and potential decomposition that can occur on acidic silica gel. The polarity of the mobile phase is a critical parameter and is often optimized using preliminary analysis by thin-layer chromatography (TLC). A gradient of solvents, starting from a non-polar solvent and gradually increasing the polarity, is often employed to achieve effective separation.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent. The plate is then placed in a developing chamber with a shallow pool of solvent. As the solvent moves up the plate by capillary action, it separates the components of the mixture. The separated spots can be visualized under UV light or by using a staining agent.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, reversed-phase HPLC is a powerful technique. In this method, a non-polar stationary phase (such as a C18-modified silica, also known as ODS) is used in conjunction with a polar mobile phase. A potential system for the purification of this compound could involve an acetonitrile-phosphate buffer system. nih.gov The use of an ion-pairing agent, such as decylamine, can sometimes be incorporated into the mobile phase to improve the peak shape and resolution of basic compounds. nih.gov Advanced techniques such as using monolithic columns with bifunctional selectivity (reversed-phase/hydrophilic) may also offer efficient separation of aniline derivatives. researchgate.net

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase System | Application |

| Column Chromatography | Silica Gel or Alumina | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient | Preparative purification |

| Thin-Layer Chromatography (TLC) | Silica Gel or Alumina | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Reaction monitoring, solvent system optimization |

| High-Performance Liquid Chromatography (HPLC) | C18 (ODS) | Acetonitrile (B52724)/Water with buffer (e.g., phosphate) | High-purity separation, analytical assessment |

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities in the solvent. The choice of solvent is crucial for successful recrystallization. For an aniline derivative, a solvent system of varying polarity such as ethanol/water or toluene/hexane might be suitable. In some cases, purification can be achieved by converting the aniline into a salt, such as a hydrochloride or a sulfonate salt, which can then be recrystallized from an appropriate solvent to remove non-basic impurities. google.com The purified salt is then treated with a base to regenerate the free aniline.

Distillation: If this compound is a liquid at room temperature or has a reasonably low boiling point, distillation can be an effective purification method. Vacuum distillation is often employed for high-boiling point compounds to prevent thermal decomposition. The crude product is heated under reduced pressure, and the fraction that distills over a specific temperature range is collected. This method is particularly effective for separating the product from non-volatile impurities. For instance, related N-alkoxyethyl anilines have been purified by vacuum distillation. google.comgoogle.com

| Purification Protocol | Description | Key Parameters |

| Recrystallization | Purification of a solid by dissolving in a hot solvent and allowing it to crystallize upon cooling. | Solvent selection, cooling rate. |

| Salt Formation and Recrystallization | Conversion to a salt (e.g., hydrochloride) for purification by recrystallization, followed by regeneration of the free base. google.com | Choice of acid and recrystallization solvent. |

| Vacuum Distillation | Purification of a liquid by boiling under reduced pressure and collecting the distillate. | Boiling point at a specific pressure. |

Yield Enhancement: Maximizing the yield of the purified product involves optimizing both the reaction and the purification steps. In the synthesis, controlling reaction conditions such as temperature, reaction time, and stoichiometry can minimize the formation of byproducts, which in turn simplifies the purification process. During purification, careful selection of chromatographic conditions and recrystallization solvents can minimize product loss.

Purity Assessment: The purity of the final product must be rigorously assessed. Several analytical techniques are employed for this purpose:

Chromatographic Analyses: TLC and HPLC can provide a qualitative and quantitative measure of purity by showing the presence of a single component. google.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and can be used to detect and quantify impurities.

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups in the molecule.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which helps in structural confirmation. google.com

Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a solid compound.

Elemental Analysis: Provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which should match the theoretical values for the pure substance. google.com

| Analytical Technique | Information Obtained |

| Thin-Layer Chromatography (TLC) | Qualitative assessment of purity and presence of impurities. google.com |

| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity. nih.gov |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and detection of impurities. google.com |

| Infrared (IR) Spectroscopy | Identification of functional groups. google.com |

| Mass Spectrometry (MS) | Molecular weight determination and structural information. google.com |

| Melting Point | Indicator of purity for solid compounds. google.com |

| Elemental Analysis | Confirmation of elemental composition. google.com |

Chemical Reactivity and Derivatization Strategies of 2 3 Diethylamino Propoxy Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline core of 2-(3-(diethylamino)propoxy)aniline is a highly activated system for electrophilic aromatic substitution due to the strong electron-donating nature of the amino group (-NH2) and the ortho-alkoxy group (-O-R). byjus.com These groups increase the electron density of the benzene (B151609) ring, particularly at the positions ortho and para to the amino group, making it highly susceptible to attack by electrophiles. wikipedia.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing the benzene ring of this compound. The combined activating and directing effects of the amino and propoxy substituents govern the regioselectivity of these reactions.

Anilines are known to react readily with halogens. Due to the high activation of the ring, halogenation of anilines can be difficult to control, often leading to poly-substituted products. byjus.comlibretexts.org For instance, the reaction of aniline with bromine water typically yields the 2,4,6-tribromoaniline (B120722) precipitate. byjus.com

In the case of this compound, the positions open for substitution are at C4, C5, and C6 relative to the amino group. The strong activating nature of the amino and alkoxy groups would likely lead to rapid halogenation. To achieve mono-halogenation, milder reaction conditions and less reactive halogenating agents would be necessary. The use of a protecting group for the amine, such as acetylation to form an acetanilide (B955), can moderate the reactivity and improve the selectivity of the halogenation reaction. libretexts.org

Table 1: Predicted Halogenation Products of this compound

| Reagent | Predicted Major Product(s) | Notes |

| Bromine Water | 4,6-Dibromo-2-(3-(diethylamino)propoxy)aniline | High reactivity may lead to multiple substitutions. |

| N-Bromosuccinimide (NBS) | 4-Bromo-2-(3-(diethylamino)propoxy)aniline | Milder conditions may favor mono-substitution. |

| Iodine Monochloride (ICl) | 4-Iodo-2-(3-(diethylamino)propoxy)aniline | Effective for iodination of activated rings. libretexts.org |

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion. This anilinium group is deactivating and meta-directing, leading to the formation of a significant amount of the meta-nitro product, in addition to oxidation and tar formation. byjus.comyoutube.comkhanacademy.org For this compound, the tertiary amine in the side chain would also be protonated under these conditions, further complicating the reaction.

To achieve selective para-nitration, the amino group is typically protected by acetylation. The resulting acetanilide is less activated, and nitration proceeds more controllably to give the para-nitro product as the major isomer. libretexts.orgyoutube.com Subsequent hydrolysis of the amide restores the amino group.

Sulfonation of aniline with concentrated sulfuric acid at high temperatures can yield the para-substituted product, sulfanilic acid. byjus.comchemistrysteps.com However, the reaction can be complex due to the formation of the anilinium salt. byjus.com For this compound, the presence of the tertiary amine side chain would again lead to salt formation. A common strategy to control the sulfonation is to first form the sulfamate (B1201201) by reacting the aniline with a sulfonating agent like chlorosulfonic acid or a sulfur trioxide complex, which can then be rearranged to the p-aminobenzenesulfonic acid upon heating. researchgate.netquora.com

Table 2: Predicted Nitration and Sulfonation Strategies for this compound

| Reaction | Reagents | Predicted Outcome |

| Nitration (unprotected) | HNO₃, H₂SO₄ | Mixture of ortho, meta, and para isomers; significant oxidation. |

| Nitration (protected) | 1. Acetic anhydride, pyridine (B92270) 2. HNO₃, H₂SO₄ 3. H₃O⁺ | Predominantly 4-nitro-2-(3-(diethylamino)propoxy)aniline. |

| Sulfonation | Concentrated H₂SO₄, heat | Formation of 4-amino-3-(3-(diethylamino)propoxy)benzenesulfonic acid. |

Friedel-Crafts reactions are generally not successful with anilines. libretexts.orgchemistrysteps.com The Lewis acid catalyst (e.g., AlCl₃) required for these reactions reacts with the basic amino group to form a deactivating complex. youtube.comyoutube.com This complex strongly deactivates the aromatic ring towards further electrophilic attack. quora.com Given that this compound possesses two basic nitrogen atoms, it is highly unlikely to undergo Friedel-Crafts reactions under standard conditions.

Protection of the amino group as an acetanilide can circumvent this issue to some extent, as the amide nitrogen is less basic and has a reduced tendency to complex with the Lewis acid catalyst. youtube.com This would allow for Friedel-Crafts acylation or alkylation to proceed, with substitution expected at the para position.

Diazo Coupling Reactions

Primary aromatic amines, such as the aniline moiety in this compound, can be converted to diazonium salts upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. icrc.ac.iracs.orgslideshare.net These diazonium salts are versatile intermediates in organic synthesis.

Diazonium salts can act as electrophiles and react with activated aromatic compounds, such as phenols and other anilines, in a process known as diazo coupling. chemistrysteps.comlibretexts.org This reaction results in the formation of highly colored azo compounds. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich ring of the coupling partner. slideshare.net

For this compound, it could either be diazotized itself or act as the coupling partner for another diazonium salt. When acting as the coupling partner, the coupling would be expected to occur at the position para to the amino group (C4).

Table 3: Predicted Diazo Coupling Reactions

| Role of this compound | Reactants | Predicted Product |

| As the amine to be diazotized | 1. NaNO₂, HCl (0-5 °C) 2. Phenol (B47542) | 4-((2-(3-(Diethylamino)propoxy)phenyl)diazenyl)phenol |

| As the coupling partner | Benzenediazonium chloride | 4-((4-Hydroxyphenyl)diazenyl)-2-(3-(diethylamino)propoxy)aniline |

Reactions with Aldehydes and Ketones (e.g., Schiff Base Formation)

The primary amino group of this compound can undergo nucleophilic addition to the carbonyl group of aldehydes and ketones to form carbinolamines, which then dehydrate to yield imines, commonly known as Schiff bases. wikipedia.orgnih.gov This reaction is typically reversible and can be catalyzed by either acid or base.

The formation of Schiff bases is a widely used method for the derivatization of anilines. The reaction with various aldehydes and ketones would introduce a wide range of substituents, modifying the steric and electronic properties of the parent molecule. The presence of an ortho-alkoxy group may influence the conformation and stability of the resulting Schiff base. tandfonline.com

Table 4: Representative Schiff Base Formation Reactions

| Carbonyl Compound | Reaction Conditions | Predicted Schiff Base Product |

| Benzaldehyde (B42025) | Ethanol, reflux | N-Benzylidene-2-(3-(diethylamino)propoxy)aniline |

| Salicylaldehyde | Methanol, room temperature | 2-(((2-(3-(Diethylamino)propoxy)phenyl)imino)methyl)phenol |

| Acetone | Acid catalyst, reflux | N-(Propan-2-ylidene)-2-(3-(diethylamino)propoxy)aniline |

Reactivity of the Tertiary Amine Functionality

The lone pair of electrons on the nitrogen atom of the diethylamino group makes it a nucleophilic and basic center. This allows for a variety of chemical transformations at this site.

N-Alkylation and Quaternization

Tertiary amines, such as the diethylamino group in the title compound, readily undergo N-alkylation when treated with alkyl halides. This reaction, a form of nucleophilic aliphatic substitution, leads to the formation of a quaternary ammonium (B1175870) salt. wikipedia.org The reaction proceeds via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

For instance, reaction with an alkyl halide like methyl iodide would yield the corresponding trialkylammonium iodide salt. The formation of these quaternary ammonium salts introduces a permanent positive charge, which can significantly alter the molecule's physical properties, such as its solubility in water. While the reaction is generally straightforward, the rate can be influenced by the steric hindrance around the nitrogen atom and the nature of the alkyl halide. masterorganicchemistry.com

Table 1: N-Alkylation and Quaternization of the Tertiary Amine

| Reaction Type | Reagent Example | Product Type | General Conditions |

| N-Alkylation | Methyl iodide (CH₃I) | Quaternary ammonium salt | Typically mild conditions, may require heating depending on the reactivity of the alkyl halide. |

| N-Alkylation | Benzyl bromide (C₆H₅CH₂Br) | Quaternary ammonium salt | Generally reactive, proceeds under mild conditions. |

It is important to note that while tertiary amines can be alkylated, over-alkylation is not a concern as it is with primary and secondary amines, making this a clean reaction to form quaternary ammonium salts. wikipedia.org

Acylation and Sulfonylation Reactions

While the primary aniline nitrogen is the more typical site for acylation and sulfonylation in this molecule, the tertiary amine can also react under certain conditions, although this is less common. Reaction of a tertiary amine with an acyl chloride or sulfonyl chloride does not lead to a stable amide or sulfonamide in the same way as with primary or secondary amines due to the absence of a proton to be lost. Instead, it can lead to the formation of an acylammonium or sulfonylammonium salt, which can be reactive intermediates.

However, the primary amino group of the aniline ring is significantly more nucleophilic and will preferentially react with acylating and sulfonylating agents. nih.gov Therefore, selective acylation or sulfonylation of the tertiary amine in the presence of the primary aniline amine would be challenging and would likely require protection of the aniline nitrogen.

Formation of Amine Oxides

The tertiary amine functionality can be oxidized to form an amine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). libretexts.org The reaction involves the transfer of an oxygen atom to the nitrogen, forming a coordinate covalent bond.

The resulting N-oxide is a highly polar molecule with distinct chemical properties from the parent amine. Amine oxides are weak bases and can be used as intermediates in various synthetic transformations. libretexts.org The oxidation is generally a clean and high-yielding reaction for tertiary amines.

Reactivity of the Ether Linkage

The ether linkage in this compound is an aryl alkyl ether. This type of ether is generally stable but can be cleaved under specific, often harsh, conditions.

Ether Cleavage Reactions (e.g., with Strong Acids or Lewis Acids)

The cleavage of ethers is most commonly accomplished using strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comyoutube.com The reaction mechanism depends on the nature of the groups attached to the ether oxygen.

For an aryl alkyl ether like the one in the title compound, the cleavage will occur at the alkyl-oxygen bond. The reaction is initiated by the protonation of the ether oxygen by the strong acid, which makes the alcohol a good leaving group. masterorganicchemistry.com The halide ion (I⁻ or Br⁻) then acts as a nucleophile.

The cleavage of the bond between the propoxy chain and the aniline ring would proceed via an SN2 attack of the halide on the less substituted carbon of the propoxy group, leading to the formation of a phenol (2-aminophenol derivative) and an alkyl halide (1-halo-3-(diethylamino)propane). The aryl-oxygen bond remains intact because sp²-hybridized carbons of the benzene ring are resistant to nucleophilic attack. youtube.com

Strong Lewis acids, such as boron tribromide (BBr₃), can also be used to cleave ethers, often under milder conditions than strong hydrohalic acids. masterorganicchemistry.com

Table 2: Ether Cleavage of this compound

| Reagent | Expected Products | Mechanism |

| Strong Acid (e.g., HI, HBr) | A 2-aminophenol (B121084) derivative and 1-halo-3-(diethylamino)propane | SN2 |

| Lewis Acid (e.g., BBr₃) | A 2-aminophenol derivative and a complexed alkyl bromide | Lewis acid-assisted cleavage |

Potential for Ring-Closing Metathesis in Related Structures

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, particularly unsaturated rings. ontosight.aiwikipedia.org The current structure of this compound is saturated and therefore not a substrate for RCM. However, if the molecule were derivatized to contain two terminal alkene functionalities, RCM could be a viable strategy for constructing novel cyclic structures.

For example, if the primary amine were allylated and the propoxy group were replaced with an allyloxy group, the resulting N-allyl-2-(allyloxy)aniline derivative could potentially undergo RCM. This intramolecular reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' catalyst, would form a new carbon-carbon double bond, leading to a heterocyclic compound containing both nitrogen and oxygen. scbt.comorganic-chemistry.org The success and stereoselectivity of such a reaction would depend on the specific catalyst used and the reaction conditions. nih.govnih.gov The presence of the diethylamino group could potentially influence the catalyst activity.

Development of Novel Functionalized Derivatives

The unique structural features of this compound, namely the presence of a primary aromatic amine, a flexible propoxy linker, and a tertiary diethylamino group, offer a versatile platform for the development of novel functionalized derivatives. The reactivity of the aniline moiety allows for a wide range of chemical transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

Introduction of Heterocyclic Moieties

The primary amino group of this compound serves as a key handle for the synthesis of various heterocyclic systems. These reactions often proceed through condensation and cyclization pathways, leading to the formation of fused or appended heterocyclic rings. Such derivatization is of significant interest in medicinal chemistry and materials science, as the introduction of heterocyclic motifs can profoundly influence the biological activity and physicochemical properties of the parent molecule.

One common strategy involves the reaction of the aniline with 1,3-dicarbonyl compounds or their equivalents to construct quinoline (B57606) and pyrazole (B372694) rings, two privileged scaffolds in drug discovery.

Synthesis of Quinolines: The Friedländer annulation and related methods provide a straightforward route to quinoline derivatives. By reacting this compound with a β-ketoester in the presence of an acid catalyst, a substituted quinoline can be obtained. The reaction proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration. The general scheme for this transformation is depicted below.

Scheme 1: General Synthesis of Quinolines from this compound

Table 1: Examples of Reagents for Quinolines Synthesis

| Reagent (β-Ketoester) | Resulting Quinolone Derivative |

| Ethyl acetoacetate | 2-Methyl-4-hydroxyquinoline derivative |

| Diethyl malonate | 2,4-Dihydroxyquinoline derivative |

| Ethyl benzoylacetate | 2-Phenyl-4-hydroxyquinoline derivative |

Synthesis of Pyrazoles: Another important class of heterocycles, pyrazoles, can be synthesized from this compound through multi-step sequences. One approach involves the diazotization of the aniline followed by coupling with an active methylene (B1212753) compound and subsequent cyclization. A more direct method utilizes a condensation reaction with a 1,3-diketone followed by cyclization with hydrazine.

Scheme 2: General Synthesis of Pyrazoles from this compound

Table 2: Potential Reagents for Pyrazole Synthesis

| Reagent 1 | Reagent 2 | Resulting Pyrazole Derivative |

| NaNO₂, HCl | Ethyl acetoacetate | 3-Amino-4-carbethoxy-5-methylpyrazole derivative |

| Acetylacetone | Hydrazine hydrate | 3,5-Dimethylpyrazole derivative attached to the aniline nitrogen |

The introduction of these heterocyclic moieties can impart a range of properties, including altered solubility, enhanced binding affinity to biological targets, and novel photophysical characteristics.

Polymerization Precursors and Monomer Synthesis

The aniline functionality in this compound makes it a suitable candidate for the synthesis of novel polymers. Polyaniline and its derivatives are a well-known class of conducting polymers with applications in various fields, including electronics, sensors, and corrosion protection. The presence of the diethylaminopropoxy side chain can be leveraged to tune the properties of the resulting polymer.

Oxidative Polymerization: this compound can undergo oxidative polymerization, either chemically or electrochemically, to form a polyaniline-type polymer. The reaction involves the formation of radical cations from the aniline monomers, which then couple to form the polymer chain. The diethylaminopropoxy side chain would be expected to influence the solubility, processability, and electrochemical properties of the resulting polymer. For instance, the flexible and basic side chain could enhance solubility in organic solvents and potentially act as a proton-doping site, affecting the polymer's conductivity.

Scheme 3: Schematic Representation of the Oxidative Polymerization of this compound

Table 3: Potential Properties of the Polymer Derived from this compound

| Property | Expected Influence of the Diethylaminopropoxy Side Chain |

| Solubility | Increased solubility in common organic solvents compared to unsubstituted polyaniline. |

| Processability | Improved processability for film casting and device fabrication. |

| Electrochemical Properties | The tertiary amine can act as a redox-active site and influence the doping mechanism and conductivity. |

| Sensor Applications | The basic diethylamino group could provide sensitivity towards acidic vapors or metal ions. |

The synthesis of copolymers with other aniline derivatives or different monomers could further expand the range of properties and applications of these materials. The ability to tailor the polymer structure at the molecular level through the design of the monomer is a key advantage of this approach.

Conjugation with Other Chemical Scaffolds

The reactive amino group of this compound provides a convenient point of attachment for conjugation to other chemical scaffolds, including biomolecules, fluorescent dyes, and solid supports. This allows for the creation of hybrid molecules with combined or enhanced functionalities.

Bioconjugation: The primary amine can be readily acylated with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This is a widely used strategy for labeling proteins, peptides, and other biomolecules. Conjugating this compound to a biomolecule could introduce a pH-sensitive moiety or a metal-chelating site, depending on the desired application.

Scheme 4: General Amide Bond Formation for Conjugation

Table 4: Examples of Scaffolds for Conjugation

| Scaffold | Purpose of Conjugation | Potential Application |

| Biotin | To create a probe for avidin-biotin-based detection systems. | Immunoassays, affinity chromatography. |

| Fluorescein | To attach a fluorescent label. | Fluorescence microscopy, flow cytometry. |

| Polyethylene glycol (PEG) | To improve solubility and pharmacokinetic properties. | Drug delivery, biopharmaceuticals. |

| Solid Support (e.g., resin) | To immobilize the molecule for solid-phase synthesis or affinity purification. | Combinatorial chemistry, proteomics. |

The tertiary amine in the propoxy chain can also participate in specific interactions or be protonated to modulate the properties of the conjugate. The versatility of these conjugation strategies opens up a wide range of possibilities for the application of this compound derivatives in chemical biology, diagnostics, and materials science.

Coordination Chemistry and Ligand Design Principles with 2 3 Diethylamino Propoxy Aniline

Ligand Characteristics and Potential Chelation Modes

2-(3-(Diethylamino)propoxy)aniline possesses a unique combination of donor atoms—an aniline (B41778) nitrogen, a tertiary amine nitrogen, and an ether oxygen—connected by a flexible propoxy chain. This structure suggests the potential for versatile coordination behavior, acting as a bidentate or even a tridentate ligand.

Role of Aniline Nitrogen as a Donor Site

The primary amine of the aniline group presents a potential coordination site. The lone pair of electrons on the nitrogen atom can be donated to a metal center, forming a coordinate bond. The basicity of the aniline nitrogen, and therefore its donor strength, is influenced by the electron-donating or withdrawing nature of the substituents on the aromatic ring. In this case, the 2-propoxy group is weakly electron-donating, which may slightly enhance the donor capacity of the aniline nitrogen compared to unsubstituted aniline.

Role of Tertiary Amine Nitrogen as a Donor Site

The diethylamino group provides a second, and likely more effective, nitrogen donor site. Tertiary amines are generally stronger Lewis bases than anilines due to the positive inductive effect of the ethyl groups, which increases the electron density on the nitrogen atom. This makes the tertiary amine nitrogen a more favorable site for coordination with a metal ion.

Potential for Ancillary Donor Sites (e.g., Ether Oxygen)

The ether oxygen in the propoxy linkage also possesses lone pairs of electrons and could potentially act as a third donor site, leading to tridentate coordination. However, ether oxygens are generally weak donors, and their participation in chelation is often dependent on the formation of a stable chelate ring size and the nature of the metal ion. The flexibility of the propoxy chain could allow the ligand to wrap around a metal center, bringing the ether oxygen into a suitable position for coordination.

Steric and Electronic Factors Influencing Coordination

The coordination behavior of this compound will be governed by a combination of steric and electronic factors. The diethyl groups on the tertiary amine introduce some steric bulk, which could influence the geometry of the resulting metal complexes and potentially favor coordination to less sterically hindered metal centers. The flexible propoxy chain allows for the formation of chelate rings of varying sizes, with 5- and 6-membered rings being the most common and stable. The formation of a bidentate chelate involving the aniline nitrogen and the tertiary amine nitrogen would result in a stable 6-membered ring. If the ether oxygen were to participate, a larger and potentially less stable chelate ring would be formed.

Synthesis and Characterization of Metal Complexes

While no specific metal complexes of this compound have been reported, their synthesis could be approached using standard methods for the formation of transition metal-amine complexes.

Transition Metal Complexes (e.g., Cu, Ni, Pd, Pt, Ru, Rh)

The synthesis of transition metal complexes with this ligand would likely involve the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. The stoichiometry of the reaction would determine the ligand-to-metal ratio in the resulting complex.

Hypothetical Synthesis and Characterization Data:

Given the lack of experimental data, the following tables are presented as a hypothetical representation of the types of complexes that could be formed and the characterization data that would be expected.

Table 1: Hypothetical Transition Metal Complexes of this compound (L)

| Complex Formula | Proposed Geometry | Expected Color |

| [CuL₂]Cl₂ | Distorted Square Planar | Blue or Green |

| [NiL₂]Cl₂ | Octahedral | Green |

| [PdLCl₂] | Square Planar | Yellow or Orange |

| [PtLCl₂] | Square Planar | Colorless or Pale Yellow |

| [Ru(bpy)₂L]Cl₂ | Octahedral | Red or Brown |

| [RhL(CO)Cl] | Square Planar | Yellow |

Table 2: Hypothetical Spectroscopic Data for a [ML₂]Cl₂ Complex

| Technique | Expected Observations |

| FT-IR (cm⁻¹) | Shift in N-H and C-N stretching frequencies upon coordination. |

| ¹H NMR (ppm) | Shifts in the chemical shifts of protons adjacent to the donor atoms. |

| UV-Vis (nm) | d-d transitions characteristic of the metal ion's coordination environment. |

| Mass Spectrometry | Observation of the molecular ion peak corresponding to the complex cation. |

The characterization of these hypothetical complexes would be crucial to confirm their formation and elucidate their structures. Techniques such as single-crystal X-ray diffraction would provide definitive structural information, including bond lengths and angles, and confirm the coordination mode of the ligand.

Main Group Metal Adducts

There is no available scientific literature describing the synthesis, characterization, or structural analysis of main group metal adducts with this compound. Research on the coordination of this ligand with elements such as lithium, sodium, potassium, magnesium, calcium, aluminum, gallium, indium, tin, or lead has not been reported. Therefore, no data on bond lengths, coordination numbers, or geometries for such complexes can be provided.

Lanthanide and Actinide Complexes

Similarly, a thorough review of scientific databases reveals no published research on the formation of lanthanide or actinide complexes with this compound. Studies concerning the coordination behavior of this ligand with f-block elements, including but not limited to lanthanum, cerium, europium, terbium, thorium, or uranium, are absent from the current body of scientific literature. As a result, information regarding the synthesis, structure, and properties of such complexes is not available.

Polymetallic Complexes and Extended Frameworks

The use of this compound as a ligand for the construction of polymetallic complexes or extended frameworks, such as metal-organic frameworks (MOFs), has not been documented in the scientific literature. There are no reports on its ability to bridge multiple metal centers or to act as a building block for higher-order coordination structures.

Mechanistic Studies of Metal-Ligand Interactions

Due to the lack of reported metal complexes with this compound, there are no mechanistic studies on its metal-ligand interactions.

Spectroscopic Probes for Complex Formation (focus on methodology)

While general spectroscopic methodologies are widely used to probe metal-ligand complex formation, no specific studies have been published that apply these techniques to this compound. Methodologies that would be applicable for such studies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR chemical shift titration studies could be used to identify the binding sites of the ligand upon coordination to a metal ion. Changes in the chemical shifts of the protons and carbons near the aniline nitrogen, the ether oxygen, and the diethylamino group would indicate their involvement in complexation.

UV-Visible (UV-Vis) Spectroscopy: Titration experiments monitored by UV-Vis spectroscopy could be employed to determine the stoichiometry and stability constants of potential metal complexes. The appearance of new absorption bands or shifts in existing bands upon addition of a metal salt would signify complex formation.

Infrared (IR) and Raman Spectroscopy: Changes in the vibrational frequencies of the N-H, C-N, and C-O bonds in the IR and Raman spectra of this compound upon the introduction of a metal ion could provide evidence of coordination.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) could be utilized to identify the mass-to-charge ratio of any formed complex ions in solution, thereby confirming their composition.

Currently, no such spectroscopic data for metal complexes of this compound has been reported.

Kinetic and Thermodynamic Aspects of Ligand Binding

There is no published data on the kinetic or thermodynamic parameters for the binding of this compound to any metal ion. To determine these aspects, the following experimental techniques could be employed:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS).

Stopped-Flow Kinetics: For rapid complexation reactions, stopped-flow techniques coupled with spectroscopic detection (e.g., UV-Vis or fluorescence) could be used to measure the rate constants for the formation and dissociation of the metal-ligand complex.

Temperature-Dependent Spectroscopic Studies: By studying the equilibrium of complex formation at different temperatures using methods like UV-Vis or NMR, the van't Hoff equation can be used to calculate the thermodynamic parameters (ΔH and ΔS).

As no such studies have been performed, a data table of kinetic and thermodynamic parameters cannot be generated.

Catalytic Applications of Derived Metal Complexes

Given that no metal complexes of this compound have been reported in the scientific literature, there are consequently no studies on their potential catalytic applications. Research into the use of such hypothetical complexes in areas like oxidation, reduction, cross-coupling reactions, or polymerization has not been undertaken.

Role in Organic Transformations (e.g., C-C coupling, Oxidation, Reduction)

The unique structural features of this compound, possessing both a soft N-aryl donor and a harder N-alkyl donor connected by a flexible propoxy linker, make it a promising ligand for a variety of metal-catalyzed organic transformations. While specific research on this exact ligand is limited, its potential can be inferred from studies on analogous bidentate N,N'-donor ligands.

Carbon-Carbon Coupling Reactions:

In the realm of C-C coupling reactions, such as the Suzuki-Miyaura coupling, palladium and nickel catalysts are paramount. The efficiency of these catalysts is highly dependent on the nature of the supporting ligands. Bidentate ligands containing both N-aryl and N-alkyl functionalities can create an electronically asymmetric environment around the metal center, which can be beneficial for catalytic activity. For instance, α-diimine palladium(II) and nickel(II) complexes have demonstrated considerable efficacy in Suzuki-Miyaura cross-coupling reactions. The steric and electronic properties of these ligands, which can be fine-tuned by substituents on the aniline ring, play a crucial role in the catalytic performance. Bulky substituents on the N-aryl moieties can enhance catalytic activity by promoting the reductive elimination step and stabilizing the active catalytic species.

Below is a data table from a study on the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid using α-diimine nickel(II) and palladium(II) complexes, which are structurally related to complexes that could be formed with this compound.

Table 1: Catalytic Performance of Analogous α-Diimine Ni(II) and Pd(II) Complexes in the Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Bromide | Catalyst | Yield (%) |

| 1 | Bromobenzene | Ni Complex | 98 |

| 2 | 4-Bromotoluene | Ni Complex | 99 |

| 3 | 4-Bromoanisole | Ni Complex | 97 |

| 4 | 4-Bromobenzonitrile | Ni Complex | 95 |

| 5 | Bromobenzene | Pd Complex | 96 |

| 6 | 4-Bromotoluene | Pd Complex | 98 |

| 7 | 4-Bromoanisole | Pd Complex | 95 |

| 8 | 4-Bromobenzonitrile | Pd Complex | 92 |

| Reaction conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), K3PO4 (2 mmol), catalyst (0.1 mol%), in 1,4-dioxane at 60°C for 4h. Data is illustrative and based on findings for analogous α-diimine complexes. nih.govacs.org |

Oxidation Reactions:

Transition metal complexes are widely employed as catalysts for oxidation reactions. Copper complexes, in particular, have shown significant activity in the aerobic oxidation of alcohols. The coordination of bidentate ligands, such as those derived from anilines, can stabilize the copper center and facilitate the catalytic cycle. The electronic properties of the aniline moiety can influence the redox potential of the copper complex, a key factor in oxidation catalysis. While direct studies using this compound are not available, related copper complexes with bidentate N,O- and N,N-donor ligands have been shown to be effective catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

The following table presents data from the catalytic oxidation of benzyl alcohol using copper(II) complexes with related bidentate ligands, illustrating the potential of such systems.

Table 2: Catalytic Oxidation of Benzyl Alcohol with Analogous Copper(II) Complexes

| Entry | Catalyst | Oxidant | Solvent | Conversion (%) | Selectivity (%) |

| 1 | Cu(II)-Ligand A | O2 | Toluene | 92 | >99 (Benzaldehyde) |

| 2 | Cu(II)-Ligand B | H2O2 | Water | 85 | >99 (Benzaldehyde) |

| 3 | Cu(II)-Ligand C | NaOCl | Acetonitrile (B52724) | 91 | >99 (Benzaldehyde) |

| Reaction conditions and ligand structures are based on representative studies of copper-catalyzed alcohol oxidation. Data is for illustrative purposes. core.ac.ukhelsinki.finih.govmdpi.comrsc.org |

Reduction Reactions:

Metal-catalyzed reductions, such as the transfer hydrogenation of ketones, represent another area where ligands like this compound could be impactful. Rhodium(III) and Iridium(III) complexes with chiral diamine ligands are well-known for their high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of ketones. The diamine ligand plays a crucial role in the hydrogen transfer step from a hydrogen donor, such as isopropanol or formic acid, to the ketone. The electronic and steric environment provided by the ligand is critical for both the rate and the stereoselectivity of the reaction.

The table below shows representative data for the asymmetric transfer hydrogenation of acetophenone using a rhodium(III) complex with a chiral C2-symmetric bis(sulfonamide) ligand containing a chiral diamine, a system analogous to what could be formed with a chiral derivative of this compound.

Table 3: Asymmetric Transfer Hydrogenation of Acetophenone with an Analogous Chiral Rhodium(III) Complex

| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |

| 1 | Acetophenone | 0.1 | 2 | >99 | 94 (R) |

| 2 | 4-Chloroacetophenone | 0.1 | 3 | >99 | 92 (R) |

| 3 | 4-Methoxyacetophenone | 0.1 | 4 | 98 | 95 (R) |

| 4 | 2-Acetylnaphthalene | 0.1 | 5 | 95 | 96 (R) |

| Reaction conditions: Ketone (1 mmol), catalyst, HCO2H/NEt3 (5:2), in water at 40°C. Data is illustrative and based on findings for analogous chiral diamine complexes. scielo.brresearchgate.net |

Stereoselective Catalysis Investigations

The development of chiral ligands is a cornerstone of asymmetric catalysis. While this compound itself is achiral, it can be readily modified to introduce chirality, for example, by using a chiral source for the propoxy linker or by functionalizing the aniline ring with a chiral moiety. Such chiral derivatives could be highly valuable in stereoselective catalysis.

Investigations into stereoselective catalysis would likely focus on reactions where the geometry of the metal complex, dictated by the chiral ligand, can influence the stereochemical outcome. Asymmetric hydrogenation and transfer hydrogenation are prime examples. Chiral rhodium and iridium complexes with bidentate diamine ligands have been extensively studied for the asymmetric reduction of ketones and imines, often achieving high enantioselectivities. acs.orgacs.org The chirality of the ligand creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation, which leads to the preferential formation of one enantiomer of the product.

The following table provides illustrative data on the asymmetric transfer hydrogenation of various aromatic ketones catalyzed by a chiral iridium complex bearing a polymeric chiral diamine ligand. This demonstrates the potential for high enantioselectivity with analogous systems.

Table 4: Asymmetric Transfer Hydrogenation of Aromatic Ketones with an Analogous Chiral Iridium-Diamine Complex

| Entry | Ketone | Product | Conversion (%) | Enantiomeric Excess (%) |

| 1 | Acetophenone | 1-Phenylethanol | 99 | 98 (R) |

| 2 | 4-Methylacetophenone | 1-(p-Tolyl)ethanol | 99 | 97 (R) |

| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 98 | 99 (R) |

| 4 | 2-Acetonaphthone | 1-(Naphthalen-2-yl)ethanol | 99 | 96 (R) |

| Reaction conditions: Ketone (0.5 mmol), Ir-catalyst (0.01 mol%), HCOOH/Et3N, 25°C. Data is illustrative of what may be achieved with chiral analogues. nih.gov |

Polymerization Catalysis

Late transition metal complexes, particularly those of nickel and palladium, have garnered significant interest as catalysts for olefin polymerization. The properties of the resulting polymers, such as molecular weight, branching, and incorporation of polar monomers, are strongly influenced by the ligand architecture. Bidentate ligands with a combination of amine and imine or two different amine donors, such as in this compound, can offer a unique balance of steric and electronic effects at the metal center.

Nickel(II) complexes with bidentate α-aminoaldimine ligands, which are structurally related to the target compound, have been shown to be active catalysts for ethylene polymerization when activated with methylaluminoxane (MAO). rsc.orgntu.edu.tw These catalysts can produce highly branched polyethylene with high molecular weights. The unsymmetrical nature of these ligands can lead to a cooperative effect between the two different nitrogen donors, influencing the rate of monomer insertion and chain transfer.

The table below presents data from the ethylene polymerization using a series of nickel complexes with bidentate α-aminoaldimine ligands, highlighting the effect of ligand structure on catalytic activity and polymer properties.

Table 5: Ethylene Polymerization with Analogous Nickel(II) α-Aminoaldimine Complexes

| Catalyst | Activity (10^5 g PE mol(Ni)^-1 h^-1) | Mn (10^4 g/mol ) | PDI | Branching (per 1000 C) |

| Ni-1 | 5.6 | 12.3 | 1.8 | 85 |

| Ni-2 | 7.2 | 10.5 | 1.7 | 92 |

| Ni-3 | 6.8 | 11.8 | 1.9 | 88 |

| Ni-4 | 4.9 | 13.1 | 1.6 | 82 |

| Polymerization conditions: T = 25 °C, P(C2H4) = 14 bar, cocatalyst = MAO. Data is illustrative and based on findings for analogous systems. rsc.orgntu.edu.tw |

Furthermore, neutral nickel complexes bearing anilinobenzoic acid methyl ester ligands have demonstrated high activity in both ethylene polymerization and copolymerization with polar monomers. mdpi.com This suggests that catalysts derived from this compound could also exhibit tolerance to functional groups, a highly desirable trait in polymerization catalysis for the synthesis of functional polyolefins. The steric bulk on the aniline ring has been shown to be a critical factor in enhancing polymerization activity. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 3 Diethylamino Propoxy Aniline

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Methods such as Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are commonly used for this purpose. mdpi.com

DFT methods, particularly with hybrid functionals like B3LYP, are often chosen for their balance of accuracy and computational cost. mdpi.comniscpr.res.in Ab Initio methods, while typically more computationally demanding, can provide highly accurate results. researchgate.net These calculations are performed with a basis set, such as 6-31G(d) or the more flexible 6-311++G(d,p), which describes the atomic orbitals of the system. mdpi.com

Due to the flexible propoxy and diethylamino groups, 2-(3-(Diethylamino)propoxy)aniline can exist in multiple spatial arrangements, or conformations. Conformational analysis is crucial to identify the lowest energy conformer, which is the most populated state at thermal equilibrium. This involves systematically rotating the rotatable bonds and performing geometry optimization on each starting structure to find all local and global energy minima on the potential energy surface.

Table 1: Hypothetical Optimized Geometrical Parameters This table illustrates typical bond lengths and angles that might be determined for the lowest energy conformer of this compound using a method like DFT/B3LYP with a 6-311++G(d,p) basis set. The values are illustrative.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (aniline) | 1.40 Å |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | C-N (amine) | 1.47 Å |

| Bond Angle | C-O-C (ether) | 118.0° |

| Bond Angle | C-N-C (amine) | 112.0° |

| Dihedral Angle | C-C-O-C | 179.5° |

Once the molecular geometry is optimized, computational methods can predict various spectroscopic properties.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. semanticscholar.orgmdpi.com By computing the ¹H and ¹³C chemical shifts for the optimized structure and comparing them to experimental data, one can confirm the molecular structure. nih.gov Calculations are often referenced against a standard compound like Tetramethylsilane (TMS), computed at the same level of theory. semanticscholar.org

Vibrational Frequencies : The analysis of vibrational frequencies, calculated from the second derivative of the energy with respect to atomic positions, allows for the prediction of infrared (IR) and Raman spectra. dtic.mil These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. A key confirmation of a true energy minimum is the absence of any imaginary frequencies in the calculation. dtic.mil

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts This table provides a hypothetical prediction of proton NMR chemical shifts for this compound, as would be calculated using the GIAO method. Actual values would depend on the specific conformation and computational level.

| Proton Environment | Predicted Chemical Shift (ppm) |

| Aromatic Protons (H-Ar) | 6.7 - 7.2 |

| Methylene (B1212753) Protons (-O-CH₂) | 4.1 |

| Methylene Protons (-CH₂-N) | 2.8 |

| Methylene Protons (-CH₂-) | 2.0 |

| Methylene Protons (N-CH₂) | 2.6 |

| Methyl Protons (-CH₃) | 1.1 |

Understanding the electronic distribution within a molecule is key to predicting its reactivity.

HOMO-LUMO Gap : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. niscpr.res.in

Mulliken Charges : Mulliken population analysis is a method for assigning partial atomic charges to each atom in a molecule. semanticscholar.org These charges provide a picture of the charge distribution and help identify electron-rich and electron-deficient regions, which affects properties like the dipole moment and molecular polarizability. niscpr.res.inresearchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is color-coded to show regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net For this compound, negative potential would be expected around the nitrogen and oxygen atoms, while positive potential would be associated with the amine hydrogen atoms.

Table 3: Hypothetical Electronic Properties This table shows representative values for frontier orbital energies and derived electronic properties, illustrating what a DFT calculation might yield.

| Property | Symbol | Illustrative Value |

| HOMO Energy | E_HOMO | -5.2 eV |

| LUMO Energy | E_LUMO | -0.8 eV |

| HOMO-LUMO Gap | ΔE | 4.4 eV |

| Chemical Hardness | η | 2.2 eV |

| Electronegativity | χ | 3.0 eV |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed steps of a chemical reaction, providing insights that are often difficult or impossible to obtain experimentally.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). Computational methods can be used to locate the precise geometry of the TS on the potential energy surface. A key feature of a correctly identified first-order saddle point (transition state) is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. nih.gov

By calculating the energies of the reactants, transition states, any intermediates, and the final products, a reaction energy profile can be constructed. This profile visually represents the energy changes that occur throughout the reaction. From this profile, two critical parameters can be determined:

Activation Barrier (Ea) : The energy difference between the reactants and the transition state. This barrier represents the minimum energy required for the reaction to occur and is a primary determinant of the reaction rate.

For a molecule like this compound, one could model reactions such as N-alkylation, aromatic substitution, or oxidation to understand its reactivity and potential transformation pathways. nih.govnih.gov

Solvent Effects on Reaction Pathways